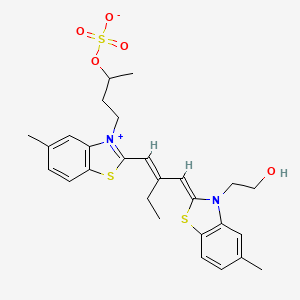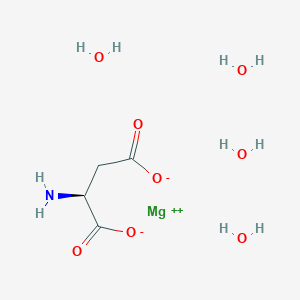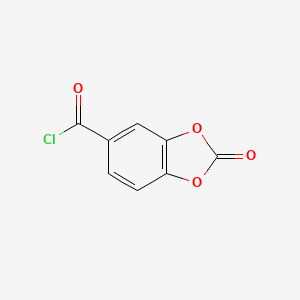
N,N-Dibenzyloxycarbonyl-lysine anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyloxycarbonyl-lysine anhydride is a derivative of lysine, an essential amino acid. It is primarily used in peptide synthesis as a protecting group for the amino group of lysine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl lysine anhydride typically involves the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected lysine, which is then converted to its anhydride form through a dehydration reaction .
Industrial Production Methods: Industrial production of benzyloxycarbonyl lysine anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.
Major Products:
Nucleophilic Substitution: The major products are amides and esters.
Hydrolysis: The major products are carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N,N-Dibenzyloxycarbonyl-lysine anhydride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in peptide synthesis to prevent unwanted side reactions.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Delivery: It is employed in the development of drug delivery systems, particularly in the synthesis of biodegradable polymers.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .
Comparación Con Compuestos Similares
t-Butyloxycarbonyl Lysine Anhydride: Another protecting group used in peptide synthesis, which can be removed under acidic conditions.
Fluorenylmethoxycarbonyl Lysine Anhydride: A protecting group that can be removed under basic conditions.
Uniqueness: N,N-Dibenzyloxycarbonyl-lysine anhydride is unique due to its stability under a wide range of conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Propiedades
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)



